Macrolactin N -

Macrolactin N

Catalog Number: EVT-1587737
CAS Number:
Molecular Formula: C24H34O4
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Macrolactin N is a natural product found in Bacillus with data available.
Overview

Macrolactin N is a novel 24-membered lactone compound produced by the bacterium Bacillus subtilis. This compound belongs to a larger group known as macrolactins, which are characterized by their unique cyclic structure and significant biological activity, particularly against various bacterial strains. Macrolactin N has garnered attention for its potential as an antibiotic due to its ability to inhibit key bacterial enzymes, specifically peptide deformylase.

Source and Classification

Macrolactin N was isolated from the culture broth of Bacillus subtilis, a common soil bacterium known for its diverse metabolic capabilities. The classification of macrolactin N falls under the category of polyketides, which are natural products synthesized by the polymerization of acyl-CoA precursors through the action of polyketide synthases. This compound is part of a broader family of macrolactins that exhibit potent antibacterial properties, making them valuable in pharmaceutical applications.

Synthesis Analysis

The synthesis of macrolactin N involves fermentation processes utilizing Bacillus subtilis. The culture is typically grown in a liquid medium where it produces macrolactin N over several days. The extraction process includes:

  1. Fermentation: Culturing Bacillus subtilis in a nutrient-rich medium for 3-7 days at 30°C.
  2. Extraction: The culture broth is centrifuged to separate the cells, and the supernatant is extracted with ethyl acetate.
  3. Isolation: The resulting extract undergoes purification through high-performance liquid chromatography (HPLC) to isolate macrolactin N from other metabolites.

Technical details regarding the extraction efficiency and yield optimization have been documented, showing that specific conditions can enhance the production of macrolactin N significantly .

Molecular Structure Analysis

The molecular structure of macrolactin N has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). The chemical formula is established as C24H34O5C_{24}H_{34}O_5, with a molecular weight corresponding to 425.06794 g/mol when analyzed under sodium ionization conditions. Key structural features include:

  • A 24-membered lactone ring.
  • Multiple hydroxyl groups contributing to its solubility and reactivity.
  • Characteristic peaks in NMR spectra indicating specific hydrogen environments within the molecule .
Chemical Reactions Analysis

Macrolactin N primarily functions as an inhibitor of peptide deformylase, an enzyme crucial for bacterial protein biosynthesis. The mechanism of action involves binding to the active site of peptide deformylase, leading to inhibition of its activity. The inhibition kinetics reveal an IC50 value of approximately 7.5 µM against Staphylococcus aureus and notable antibacterial effects against Escherichia coli.

The binding interactions have been explored through molecular docking studies, revealing that macrolactin N occupies a unique binding pocket distinct from other known inhibitors, suggesting potential for further drug development .

Mechanism of Action

The mechanism by which macrolactin N exerts its antibacterial effects primarily involves:

  1. Inhibition of Peptide Deformylase: By binding to the enzyme's active site, macrolactin N prevents the removal of formyl groups from nascent peptides.
  2. Disruption of Protein Synthesis: This inhibition leads to stalled protein synthesis, ultimately resulting in bacterial cell death.

Molecular modeling studies indicate that the binding affinity and specificity of macrolactin N could be leveraged for designing new antibiotics with reduced resistance profiles .

Physical and Chemical Properties Analysis

Macrolactin N exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as methanol and ethyl acetate.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Spectral Characteristics:
    • Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups present in the molecule.
    • UV-visible spectroscopy shows specific absorbance peaks that can be used for qualitative analysis during purification processes .
Applications

The primary applications of macrolactin N include:

  • Antibacterial Agent: Its potent activity against gram-positive bacteria positions it as a candidate for developing new antibiotics.
  • Research Tool: Used in studies investigating bacterial protein synthesis mechanisms and enzyme inhibition pathways.
  • Potential Therapeutic Agent: Given its unique mechanism, further exploration into its efficacy against resistant bacterial strains is warranted.
Biosynthetic Pathways and Genetic Regulation of Macrolactin N Production

Genomic Characterization of Bacillus subtilis Macrolactin N Biosynthetic Gene Clusters

Macrolactin N (MLN-N) is biosynthesized by a giant polyketide synthase (PKS) gene cluster within the genome of Bacillus subtilis. This cluster spans approximately 78 kb and comprises 18 core genes (pksA to pksS), organized as a contiguous operon with the exception of the terminally positioned pksS, which is transcribed in the reverse orientation [2] [4]. The pks locus in the model strain B. subtilis 168 remains transcriptionally silent due to a frameshift mutation in the sfp gene, which encodes a 4'-phosphopantetheinyl transferase essential for activating carrier domains in PKS systems [2]. Functional MLN-N production requires intact sfp activity, as demonstrated by the restoration of biosynthesis in sfp-complemented strains like B. subtilis OKB105 [2].

Table 1: Core Genes in the Macrolactin N Biosynthetic Cluster

GeneFunctionDomain ArchitectureRole in MLN-N Synthesis
pksJβ-Ketoacyl Synthase (KS)KS-AT-DH-KR-ACPChain elongation & modification
pksLPolyketide Chain ExtensionKS-KR-ACPModule for lactone ring formation
pksMHybrid ModuleKS-AT-KR-ACPIncorporates non-ribosomal motifs
pksSThioesterase (TE)TEMacrocycle release
pksBTrans-Acyltransferase (trans-AT)Standalone ATMalonate unit loading

Comparative genomics reveals that environmental Bacillus strains (e.g., B. amyloliquefaciens FZB42) harbor orthologous pks clusters with >95% nucleotide identity, underscoring evolutionary conservation [2].

Role of Polyketide Synthase (PKS) Systems in Macrolactin N Assembly

MLN-N biosynthesis employs a trans-acyltransferase (trans-AT) type I PKS system, a hallmark of complex polyketides in Bacillus. Unlike canonical PKSs where acyltransferase (AT) domains are embedded in each module, trans-AT systems utilize discrete, iteratively acting AT enzymes (e.g., PksB) that shuttle extender units to multiple modules [2] [8]. This architecture streamlines the assembly line, enabling efficient synthesis of MLN-N’s 24-membered macrolactone ring.

The PKS megacomplex orchestrates a 12-step chain extension process:

  • Starter Unit Loading: Acetyl-CoA is loaded onto the loading module (PksC).
  • Elongation: Six malonate and five methylmalonate units are incorporated by extension modules (PksJ, PksL, PksM, PksN, PksR).
  • Reductive Processing: Key domains govern chiral centers:
  • β-Ketoreductase (KR): Reduces ketone to alcohol (e.g., C9, C13 stereocenters)
  • Dehydratase (DH): Forms α,β-unsaturated bonds (e.g., C10–C11 olefin) [2]
  • Macrocyclization: Thioesterase (PksS) catalyzes lactonization, releasing the macrocyclic scaffold.

Table 2: Key PKS Modules in MLN-N Assembly Line

ModuleDomainsExtender UnitModificationsProduct Intermediate
LoadingAT-ACPAcetyl-CoANoneAcetyl-ACP
Module 1KS-DH-KR-ACPMalonyl-CoADehydration, reductiontrans-Enoyl-ACP
Module 5KS-KR-ACPMethylmalonyl-CoAReductionβ-Hydroxyacyl-ACP
Module 12KS-TEMalonyl-CoAMacrocyclizationMLN-N macrocycle

This streamlined trans-AT system enhances metabolic efficiency, allowing Bacillus to synthesize MLN-N under nutrient-limited conditions [8].

Regulatory Mechanisms Governing Macrolactin N Expression in Bacillus spp.

MLN-N biosynthesis is tightly regulated by global transcriptional networks that synchronize antibiotic production with developmental states and environmental cues:

  • Spo0A-AbrB Hierarchy: The master regulator Spo0A∼P represses the transition-state regulator abrB, derepressing the pks operon during late exponential/stationary phase [4]. Deletion of spo0A abolishes MLN-N production.
  • Nutrient Sensing via CodY: CodY, a GTP-responsive repressor, directly binds the pksC promoter, suppressing transcription during nutrient abundance [4]. MLN-N synthesis initiates when CodY dissociates upon GTP depletion.
  • Two-Component Systems: DegU, activated by phosphorylation, enhances pks expression by binding conserved sequences upstream of pksC [4]. Mutants lacking degU show 70% reduced MLN-N yield.

Spatiotemporal regulation is evident in colonies: MLN-N production is repressed in motile cells at the colony edge but induced in matrix-producing cells at the core, optimizing ecological defense [4].

Comparative Analysis of Macrolactin N Biosynthesis with Structurally Related Macrolactins

MLN-N belongs to a family of >33 macrolactins, yet exhibits distinct structural and biosynthetic features:

Structural Divergence

  • Core Modifications: MLN-N contains a C1–C24 macrolactone ring with conjugated tetraenes (C3–C6, C10–C13), differing from Macrolactin A’s triene system [6] [9].
  • Epoxide Formation: Unlike linear Macrolactin S, MLN-N incorporates a C15–C17 epoxide via cytochrome P450 oxidation, enhancing its bioactivity [6] [10].
  • Glycosylation Variants: MLN-N lacks sugar moieties, whereas glycosylated derivatives like Macrolactin A1 possess glucose at C7, altering solubility and target affinity [9] [10].

Biosynthetic Efficiency

  • Trans-AT Conservation: All macrolactins use trans-AT PKS, but MLN-N’s cluster (pksX) shows higher codon adaptation indices (0.72 vs. 0.68 in Macrolactin A), suggesting optimized expression in Bacillus [2] [8].
  • Regulatory Specificity: MLN-N’s dependence on Spo0A contrasts with Macrolactin F production in B. velezensis, which is regulated by quorum sensing (ComA), indicating niche-specific adaptation [4] [5].

Table 3: Comparative Features of Select Macrolactins

MacrolactinRing SizeKey Functional GroupsBiosynthetic ClusterBioactivity
Macrolactin N24-memberedC15–C17 epoxide, tetraenespksX (B. subtilis)PDF inhibition (IC₅₀: 7.5 μM)
Macrolactin A24-memberedTrienes, C7-OHmln (B. velezensis)Antibacterial, antiviral
Macrolactin S22-memberedLinear chain, C1 carboxylatedif (B. amyloliquefaciens)FabG inhibition
Macrolactin B124-memberedC13–C17 epoxide, C7-glucoseGlycosylated mln variantAntiyeast activity

MLN-N’s unique epoxide moiety expands its bioactivity spectrum, including potent inhibition of bacterial peptide deformylase (PDF), a target absent in other macrolactins [1] [6].

Compound Names Mentioned:

  • Macrolactin N
  • Macrolactin A
  • Macrolactin S
  • Macrolactin B1
  • Macrolactin F
  • Macrolactin A1

Properties

Product Name

Macrolactin N

IUPAC Name

(3Z,5E,8S,9E,11Z,19E)-8-hydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,19-pentaene-2,16-dione

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C24H34O4/c1-21-15-9-4-2-5-10-16-22(25)17-11-6-3-7-12-18-23(26)19-13-8-14-20-24(27)28-21/h2-3,5,7-8,12-14,18,20-21,23,26H,4,6,9-11,15-17,19H2,1H3/b5-2+,7-3-,13-8+,18-12+,20-14-/t21?,23-/m1/s1

InChI Key

RSTZNFQDRKJJEI-VQFWTTNISA-N

Synonyms

macrolactin N

Canonical SMILES

CC1CCCC=CCCC(=O)CCCC=CC=CC(CC=CC=CC(=O)O1)O

Isomeric SMILES

CC1CCC/C=C/CCC(=O)CCC/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O

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